molecular formula C10H7FN2O3 B12849096 6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline

6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline

Cat. No.: B12849096
M. Wt: 222.17 g/mol
InChI Key: SYCGSPQBESHXBL-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with fluorine, hydroxyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-fluoro-2-methylquinoline with nitric acid to introduce the nitro group at the 3-position. The hydroxyl group at the 4-position can be introduced through a subsequent hydroxylation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s fluorescent properties are due to its ability to undergo specific electronic transitions upon excitation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-hydroxy-2-methyl-3-nitroquinoline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the nitro and hydroxyl groups contribute to its potential biological activities .

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

6-fluoro-2-methyl-3-nitro-1H-quinolin-4-one

InChI

InChI=1S/C10H7FN2O3/c1-5-9(13(15)16)10(14)7-4-6(11)2-3-8(7)12-5/h2-4H,1H3,(H,12,14)

InChI Key

SYCGSPQBESHXBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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